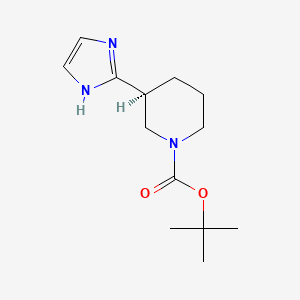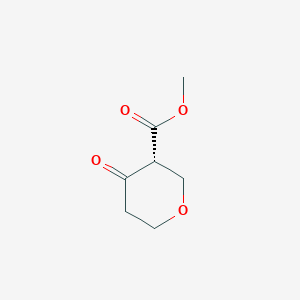![molecular formula C15H17NO3 B8220459 Ethyl (R)-2-(7-hydroxy-1,2,3,4-tetrahydrocyclopenta[b]indol-3-yl)acetate](/img/structure/B8220459.png)
Ethyl (R)-2-(7-hydroxy-1,2,3,4-tetrahydrocyclopenta[b]indol-3-yl)acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 2-[(3R)-7-hydroxy-1,2,3,4-tetrahydrocyclopenta[b]indol-3-yl]acetate is a chemical compound with the molecular formula C15H17NO3 and a molecular weight of 259.3 g/mol . This compound is known for its unique structure, which includes a hydroxy group and a tetrahydrocyclopenta[b]indole moiety. It is used in various scientific research applications due to its interesting chemical properties and potential biological activities.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl (R)-2-(7-hydroxy-1,2,3,4-tetrahydrocyclopenta[b]indol-3-yl)acetate involves multiple steps. One common method starts with the compound 2-(7-methoxy-1,2,3,4-tetrahydrocyclopenta[b]indol-3-yl)acetic acid. This compound is reacted with boron tribromide in dichloromethane at temperatures between -5°C and 0°C for one hour. Ethanol is then added to the reaction mixture, and the temperature is gradually increased to 40°C over 30 minutes. The resulting solution is then cooled, and the pH is adjusted to 8 using sodium hydroxide. The solvent is removed under reduced pressure, and the product is purified to obtain this compound with a yield of 88.9% .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for higher yields and purity, and involves the use of industrial-grade reagents and equipment.
Análisis De Reacciones Químicas
Types of Reactions
Ethyl 2-[(3R)-7-hydroxy-1,2,3,4-tetrahydrocyclopenta[b]indol-3-yl]acetate undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The ethyl ester group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed
The major products formed from these reactions include oxidized derivatives, reduced derivatives, and substituted compounds with different functional groups.
Aplicaciones Científicas De Investigación
Ethyl 2-[(3R)-7-hydroxy-1,2,3,4-tetrahydrocyclopenta[b]indol-3-yl]acetate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including anti-inflammatory and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects in various diseases.
Industry: Used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of Ethyl (R)-2-(7-hydroxy-1,2,3,4-tetrahydrocyclopenta[b]indol-3-yl)acetate involves its interaction with specific molecular targets and pathways. The hydroxy group and the indole moiety play crucial roles in its biological activity. The compound may interact with enzymes, receptors, and other proteins, leading to various biological effects.
Comparación Con Compuestos Similares
Ethyl 2-[(3R)-7-hydroxy-1,2,3,4-tetrahydrocyclopenta[b]indol-3-yl]acetate can be compared with other similar compounds, such as:
Ethyl 2-(7-methoxy-1,2,3,4-tetrahydrocyclopenta[b]indol-3-yl)acetate: This compound has a methoxy group instead of a hydroxy group, which affects its chemical properties and biological activities.
Ethyl 2-(7-hydroxy-1,2,3,4-tetrahydrocyclopenta[b]indol-3-yl)acetate: Similar in structure but may have different substituents on the indole ring.
The uniqueness of Ethyl (R)-2-(7-hydroxy-1,2,3,4-tetrahydrocyclopenta[b]indol-3-yl)acetate lies in its specific structure, which imparts distinct chemical and biological properties.
Propiedades
IUPAC Name |
ethyl 2-[(3R)-7-hydroxy-1,2,3,4-tetrahydrocyclopenta[b]indol-3-yl]acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17NO3/c1-2-19-14(18)7-9-3-5-11-12-8-10(17)4-6-13(12)16-15(9)11/h4,6,8-9,16-17H,2-3,5,7H2,1H3/t9-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QPXXHQCMPZUYDB-SECBINFHSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1CCC2=C1NC3=C2C=C(C=C3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)C[C@H]1CCC2=C1NC3=C2C=C(C=C3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17NO3 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.30 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![tert-butyl N-[(2S)-4,4-difluoro-1-hydroxybutan-2-yl]carbamate](/img/structure/B8220420.png)
![(7R)-7-fluoro-5-azaspiro[2.4]heptane;hydrochloride](/img/structure/B8220426.png)
![tert-butyl 4-[(R)-azetidin-3-yl(hydroxy)methyl]piperidine-1-carboxylate;hydrochloride](/img/structure/B8220428.png)
![2-methoxy-4-[4-(4-methylpiperazin-1-yl)piperidin-1-yl]aniline;2,2,2-trifluoroacetic acid](/img/structure/B8220443.png)
![(9aS)-2,3,4,6,7,8,9,9a-octahydropyrazino[1,2-a]pyrazin-1-one;dihydrochloride](/img/structure/B8220448.png)



![(4-Chlorobicyclo[2.2.2]octan-1-yl)methanol](/img/structure/B8220471.png)
